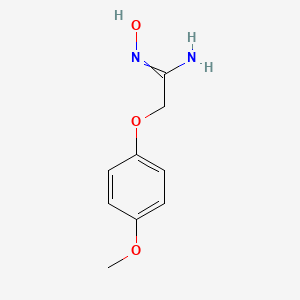

N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUWIXXWWAOTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 2 4 Methoxy Phenoxy Acetamidine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine provides a logical framework for planning its synthesis. The primary disconnection points are the C-N bonds of the acetamidine (B91507) group and the ether linkage.

The N-hydroxy-acetamidine functionality can be traced back to a nitrile precursor through the addition of hydroxylamine (B1172632). This simplifies the target molecule to 2-(4-methoxyphenoxy)acetonitrile. The phenoxy-acetonitrile core can be further disconnected at the ether bond, leading to two primary starting materials: 4-methoxyphenol (B1676288) and a two-carbon synthon bearing a leaving group and a nitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

An alternative disconnection strategy for the acetamidine group involves its formation from an orthoester and ammonia (B1221849), followed by reaction with hydroxylamine. This approach would also converge on a 2-(4-methoxyphenoxy)acetate derivative as a key intermediate.

Figure 1: Retrosynthetic Analysis of this compound

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic methodologies can be applied to improve the efficiency and environmental footprint of the synthesis. Microwave-assisted synthesis can significantly reduce reaction times for the Williamson ether synthesis and the formation of the amidoxime (B1450833).

The principles of green chemistry can be incorporated by using environmentally benign solvents, such as water or ethanol, where possible, and by minimizing the use of hazardous reagents. The development of catalytic methods for the formation of the phenoxy-acetamidine core could also contribute to a greener synthesis. For instance, the use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis under milder conditions.

Chemical Reactivity and Derivatization Strategies

The N-hydroxy-acetamidine moiety is a versatile functional group that can undergo various chemical transformations. The N-hydroxy group can be acylated or alkylated to produce a range of derivatives. The amidine part of the molecule can act as a nucleophile or a base.

Amidoximes are known to react with various electrophiles. For example, they can react with aldehydes and ketones to form cyclic products like 1,2,4-oxadiazoles. They can also serve as ligands for metal ions, forming stable complexes.

The phenoxy group can also be a site for further functionalization

Transformations at the N-Hydroxy Group (e.g., O-Alkylation, O-Acylation)

The N-hydroxy group is a key site for functionalization, readily undergoing reactions such as O-alkylation and O-acylation. These transformations are crucial for modifying the compound's properties and for synthesizing more complex molecular architectures.

O-Alkylation: The hydroxyl group of the N-hydroxy moiety can be alkylated under basic conditions. For instance, methylation can be achieved to protect the N-hydroxy group. chemicalpapers.comresearchgate.net This reaction typically involves a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. A general procedure for O-alkylation involves dissolving the N-hydroxy compound in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide in the presence of a base such as sodium hydride (NaH). nih.gov

O-Acylation: While specific examples of O-acylation on this compound are not extensively documented in the literature, the general reactivity of N-hydroxy compounds suggests that acylation is a feasible transformation. This would typically involve reacting the N-hydroxy group with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base.

| Transformation | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | O-Alkyl-N-hydroxy-acetamidine |

| O-Acylation | Acyl halide/anhydride, Base | O-Acyl-N-hydroxy-acetamidine |

Reactions Involving the Acetamidine Functionality (e.g., Cyclization)

The acetamidine functionality, in conjunction with the N-hydroxy group and the phenoxy moiety, can participate in intramolecular cyclization reactions to form various heterocyclic systems.

Intramolecular Cyclization: N-hydroxy-2-phenoxyacetamides, which are structurally similar to the target compound, have been shown to undergo intramolecular cyclization to form benzoxazinones. ias.ac.in This type of reaction can be promoted by acids like polyphosphoric acid (PPA) or Lewis acids. ias.ac.in The reaction proceeds through an intramolecular amidation of the aromatic ring. It is plausible that this compound could undergo a similar cyclization to yield a benzoxazine-based structure. The presence of the methoxy (B1213986) group on the phenoxy ring would influence the regioselectivity of this electrophilic substitution reaction.

| Reaction | Conditions | Product |

| Intramolecular Cyclization | Polyphosphoric Acid (PPA) or Lewis Acid | Benzoxazine derivative |

Substitutions and Modifications of the Methoxy-Phenoxy Ring System

The methoxy-phenoxy ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, which will influence the position of incoming substituents.

Electrophilic Aromatic Substitution:

Nitration: The methoxy-phenoxy ring can be nitrated. For example, related methoxyphenyl acetamide (B32628) compounds undergo nitration, with the position of the nitro group being directed by the activating methoxy group. nih.gov In the case of N-(4-methoxyphenyl)acetamide, nitration occurs preferentially at the position ortho to the methoxy group. nih.gov

Halogenation: Halogenation of the aromatic ring is another potential modification, although specific examples for this exact compound are not readily available.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could also be employed to introduce alkyl or acyl groups onto the aromatic ring, further diversifying the molecular structure.

The reactivity and regioselectivity of these substitutions would be influenced by the combined electronic effects of the methoxy group and the acetamidine side chain.

| Reaction | Reagent | Expected Position of Substitution |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Ortho to the methoxy group |

| Halogenation | Halogenating agent (e.g., Br₂/FeBr₃) | Ortho to the methoxy group |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | Ortho to the methoxy group |

Molecular Interactions and Mechanistic Studies of N Hydroxy 2 4 Methoxy Phenoxy Acetamidine

Investigation of Molecular Target Binding and Ligand Recognition

The binding of N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine to molecular targets is a critical area of research for understanding its mechanism of action. Investigations into structurally similar compounds have revealed potential interactions with a range of enzymes and receptors.

The amidoxime (B1450833) functional group is a key feature of this compound and is known to be a significant pharmacophore in the development of enzyme inhibitors. archivepp.com Amidoxime derivatives have been recognized for their potential to act as inhibitors of metalloproteinases. archivepp.com For instance, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), a type IV collagenase (MMP-9) inhibitor, has demonstrated the ability to mitigate skin injury by suppressing metalloproteinase activity. nih.gov The N-hydroxy group in these compounds can chelate the metal ions, such as zinc, present in the active site of metalloproteinases, leading to inhibition of their catalytic activity.

Furthermore, the amidoxime moiety can serve as a prodrug form of an amidine. researchgate.net This transformation is often mediated by enzymes in vivo. A series of 3-amidinophenylsulfonamide derivatives were developed as factor Xa inhibitors using an amidoxime prodrug strategy to improve oral bioavailability. researchgate.net This suggests that this compound could potentially be converted to its corresponding amidine, which may then exhibit its own distinct profile of enzyme inhibition.

Structural analogues of this compound, particularly phenoxyphenyl acetamide (B32628) derivatives, have been identified as potent ligands for the 18-kDa translocator protein (TSPO), also known as the peripheral benzodiazepine (B76468) receptor (PBR). researchgate.netnih.gov The TSPO is primarily located on the outer mitochondrial membrane and its expression is upregulated in response to neuroinflammation. researchgate.netnih.gov Compounds such as [¹¹C]PBR28, which has an aryloxyanilide structure similar to the core of the subject compound, have been developed for imaging PBR in the brain and show high affinity and selectivity. mdpi.com This suggests that this compound may also interact with TSPO.

Additionally, acetamide and phenoxy acetamide derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme pivotal in the inflammatory pathway. galaxypub.coarchivepp.com The development of various acetamide derivatives has been a focus for creating anti-inflammatory agents with reduced side effects compared to non-selective NSAIDs. archivepp.comgalaxypub.co For example, a series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives were synthesized and showed significant anti-inflammatory activity. researchgate.net Given its phenoxy acetamide core, this compound could potentially exhibit inhibitory activity against COX-II. galaxypub.co

Table 1: Potential Molecular Targets for this compound Based on Structural Analogs

| Potential Target | Relevant Structural Moiety | Basis of Interaction | References |

|---|---|---|---|

| Metalloproteinases (e.g., MMP-9) | N-Hydroxy-acetamidine (Amidoxime) | The N-hydroxy group can chelate metal ions in the enzyme's active site. | archivepp.comnih.gov |

| Factor Xa (as a prodrug) | N-Hydroxy-acetamidine (Amidoxime) | In vivo conversion to the active amidine form which then acts as an inhibitor. | researchgate.net |

| Translocator Protein (TSPO/PBR) | Phenoxy-acetamide | Structural similarity to known high-affinity TSPO ligands like PBR28. | researchgate.netnih.govmdpi.com |

| Cyclooxygenase-II (COX-II) | Phenoxy-acetamide | Acetamide and phenoxy acetamide derivatives are known classes of COX-II inhibitors. | researchgate.netgalaxypub.coarchivepp.com |

Understanding the dynamic nature of the interaction between a ligand and its protein target is fundamental to elucidating its mechanism of action. researchgate.net Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) are employed to probe the conformational changes in a protein upon ligand binding. researchgate.net This method relies on the principle that amide protons on the protein backbone exchange with deuterium (B1214612) from heavy water at different rates depending on their solvent accessibility and involvement in hydrogen bonding. researchgate.net By comparing the deuterium uptake of the protein in its free and ligand-bound states, it is possible to identify regions of the protein that are stabilized or become more dynamic upon interaction. researchgate.net

Computational methods, such as molecular dynamics (MD) simulations, can complement experimental data by providing an atomistic view of the protein-ligand complex over time. researchgate.net These simulations can reveal key residues involved in the binding, the stability of the complex, and the allosteric effects that binding at one site may have on distant parts of the protein. researchgate.net For this compound, these methods could be applied to model its interaction with the binding pockets of potential targets like TSPO or COX-II, providing insights into the specific molecular forces driving the recognition and binding events.

Intracellular Fate and Pathway Modulation at a Molecular Level

Upon entering a cell, the fate of this compound is likely influenced by its amidoxime group. It has been established that amidoximes can undergo enzymatic reduction to the corresponding amidines. archivepp.com This biotransformation is carried out by the mitochondrial amidoxime reducing component (mARC), a two-enzyme system that facilitates this reduction. archivepp.com Therefore, it is plausible that this compound is converted intracellularly to 2-(4-Methoxy-Phenoxy)-Acetamidine. This conversion would alter the molecule's chemical properties and potentially its biological activity, leading to modulation of different intracellular pathways compared to the parent compound.

Biophysical Characterization of Binding Events

A quantitative understanding of the binding between this compound and its potential molecular targets is essential for a complete mechanistic picture.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.gov This method allows for the simultaneous determination of the binding affinity (dissociation constant, KD), the stoichiometry of the interaction (N), and the enthalpy of binding (ΔH). nih.gov From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

In a typical ITC experiment to study the binding of this compound to a target protein, the protein would be placed in the sample cell of the calorimeter, and the compound would be incrementally injected from a syringe. nih.gov The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm provides the thermodynamic parameters of the interaction. nih.gov While specific ITC data for this compound is not currently available, this technique would be indispensable for validating potential targets and quantifying the energetics of its binding interactions.

Table 2: Hypothetical Isothermal Titration Calorimetry Data for the Binding of this compound to a Molecular Target

| Parameter | Symbol | Hypothetical Value | Information Provided |

|---|---|---|---|

| Stoichiometry | N | 1.1 | The molar ratio of ligand to protein at saturation. A value near 1 suggests a 1:1 binding model. |

| Dissociation Constant | KD | 150 nM | A measure of binding affinity. Lower values indicate a stronger interaction. |

| Enthalpy Change | ΔH | -8.5 kcal/mol | The heat released or absorbed during binding, indicating the contribution of hydrogen bonds and van der Waals forces. |

| Entropy Change | -TΔS | -2.4 kcal/mol | The change in the system's disorder upon binding, reflecting contributions from conformational changes and solvent reorganization. |

| Gibbs Free Energy Change | ΔG | -10.9 kcal/mol | The overall energy of binding, calculated from ΔH and -TΔS. A negative value indicates a spontaneous interaction. |

Surface Plasmon Resonance (SPR)

There are no publicly available studies that have utilized Surface Plasmon Resonance (SPR) to characterize the binding kinetics of this compound to any biological target. Consequently, data regarding its association rate (ka), dissociation rate (kd), or equilibrium dissociation constant (KD) are not available.

Table 1: SPR Binding Data for this compound No data available in published literature.

| Analyte | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |

| This compound | Not Applicable | Not Available | Not Available | Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding

A thorough search of scientific literature did not yield any studies that have employed Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding interactions of this compound. As a result, there is no information on its binding mode, the specific residues involved in the interaction, or any conformational changes induced upon binding as determined by NMR techniques such as saturation transfer difference (STD), chemical shift perturbation (CSP), or nuclear Overhauser effect (NOE) spectroscopy.

Table 2: NMR Spectroscopy Binding Data for this compound No data available in published literature.

| Technique | Target | Observed Chemical Shift Perturbations (ppm) | Binding Site Residues |

| Not Applicable | Not Applicable | Not Available | Not Available |

In Vitro Biological Activity Assessment (Mechanism-Focused Studies)

Cell-Based Assays for Target Engagement

There is no published research detailing the use of cell-based assays to confirm the target engagement of this compound. Studies measuring downstream effects of target modulation, such as alterations in enzyme activity in cell lysates or changes in specific cellular pathways following treatment with this compound, have not been reported.

Table 3: Cell-Based Target Engagement Assays for this compound No data available in published literature.

| Assay Type | Cell Line | Target Pathway/Enzyme | Outcome |

| Not Applicable | Not Applicable | Not Applicable | Not Available |

Mechanistic Studies in Model Systems

Mechanistic studies of this compound in model systems, such as isolated organelles or specialized cell lines designed for probe development, are not found in the current body of scientific literature. Therefore, its precise mechanism of action at a subcellular or molecular level remains uncharacterized.

Table 4: Mechanistic Studies of this compound in Model Systems No data available in published literature.

| Model System | Focus of Study | Key Findings |

| Not Applicable | Not Applicable | Not Available |

Computational and Theoretical Investigations of N Hydroxy 2 4 Methoxy Phenoxy Acetamidine

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine, QM studies, likely employing Density Functional Theory (DFT), would be crucial for elucidating its structural and electronic characteristics.

Theoretical investigations into N-hydroxy amidines have shown the existence of tautomeric forms: the amide oxime and the imino hydroxylamine (B1172632). researchgate.net It is predicted that the amide oxime tautomer of this compound would be more stable. researchgate.net The energy difference between the two tautomers is expected to be in the range of 4-10 kcal/mol, with a high energy barrier for interconversion at room temperature, suggesting that the molecule would predominantly exist in the more stable form under standard conditions. researchgate.net

Key electronic parameters that would be determined from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in predicting the molecule's reactivity. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For a molecule with a phenoxy acetamide (B32628) scaffold, the HOMO is likely to be localized on the electron-rich methoxy-phenoxy ring system, while the LUMO may be distributed across the N-hydroxy-acetamidine moiety.

A hypothetical table of calculated quantum chemical descriptors for this compound, based on similar structures, is presented below.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Electron Affinity | 1.0 eV | Energy released upon accepting an electron |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and are intended for illustrative purposes based on typical values for similar organic molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on compounds containing a 4-methoxy-phenoxy group have demonstrated their potential to interact with various biological targets through hydrophobic and hydrogen bonding interactions. rsc.orgresearchgate.net The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's active site. unsoed.ac.id

The N-hydroxy-acetamidine functional group is a key feature for molecular interactions. The N-hydroxy group can act as both a hydrogen bond donor and acceptor, and the amidine group also presents opportunities for hydrogen bonding. nih.gov In the context of metalloenzymes, the N-hydroxyamidine moiety is known to chelate metal ions, a critical interaction for inhibitory activity against enzymes like indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov

A hypothetical molecular docking study of this compound against a target protein might reveal the following interactions:

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Tyrosine (TYR) | π-π Stacking with Phenoxy Ring | 3.8 |

| Aspartate (ASP) | Hydrogen Bond with N-Hydroxy Group | 2.9 |

| Serine (SER) | Hydrogen Bond with Amidine Nitrogen | 3.1 |

| Valine (VAL) | Hydrophobic Interaction with Methoxy Group | 4.2 |

| Histidine (HIS) | Metal Chelation via N-Hydroxyamidine | 2.5 (to metal ion) |

Note: This table represents a hypothetical docking scenario and the specific interactions would depend on the actual protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and the stability of ligand-protein complexes. For this compound, MD simulations would be valuable in assessing its conformational landscape and the stability of its interactions with a target protein, as predicted by molecular docking.

Studies on hydroxamic acid derivatives, which are structurally related to N-hydroxy amidines, have utilized MD simulations to evaluate the stability of their binding modes. researchgate.netnih.govscispace.comnih.govtandfonline.com These simulations often analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds over the simulation time.

An MD simulation of this compound complexed with a protein would likely show that the ligand maintains a stable conformation within the binding pocket. The RMSD of the ligand would be expected to remain low, indicating minimal deviation from its initial docked pose. The RMSF analysis would highlight the flexibility of different parts of the molecule, with the phenoxy group potentially showing more fluctuation than the more rigidly bound N-hydroxy-acetamidine moiety.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Design Principles

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are instrumental in guiding the design of new molecules with improved characteristics.

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors and correlating them with a measured biological activity. Research on phenoxy acetamide derivatives has successfully employed QSAR to develop models for anticancer and monoamine oxidase inhibitory activities. nih.govcrpsonline.comresearchgate.netresearchgate.net These studies often find that descriptors related to electronic properties (e.g., HOMO and LUMO energies), hydrophobicity (e.g., logP), and steric factors are significant in determining biological activity. crpsonline.com

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

pIC50 = 0.5 * (logP) - 0.2 * (HOMO-LUMO Gap) + 0.1 * (Molecular Weight) + 2.5

This equation illustrates how different descriptors could contribute to the predicted biological activity (pIC50). A positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for the HOMO-LUMO gap would imply that greater reactivity is beneficial.

Prediction of Key Molecular Descriptors for Research Design

The prediction of molecular descriptors is a crucial first step in any computational drug design project. These descriptors quantify various aspects of a molecule's structure and properties, and they are used in QSAR/QSPR modeling, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

For this compound, a range of descriptors can be calculated using various software tools. These can be broadly categorized into electronic, steric, and hydrophobic descriptors.

| Descriptor Category | Specific Descriptor | Predicted Value for this compound | Relevance in Research Design |

| Electronic | Topological Polar Surface Area (TPSA) | 75 Ų | Predicts membrane permeability and oral bioavailability. |

| Partial Charges on N-Hydroxy Group | O: -0.6, H: +0.4 | Important for understanding hydrogen bonding potential. | |

| Steric | Molecular Volume | 180 ų | Relates to the fit of the molecule in a binding pocket. |

| Number of Rotatable Bonds | 5 | Indicates molecular flexibility. | |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | 1.8 | A measure of lipophilicity, affecting solubility and membrane transport. |

Note: The values in this table are estimates based on the chemical structure and are subject to variation depending on the calculation method.

These predicted descriptors would be invaluable in the early stages of research involving this compound, helping to guide its synthesis, formulation, and biological testing strategies.

Advanced Analytical Characterization in Research for N Hydroxy 2 4 Methoxy Phenoxy Acetamidine

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy is indispensable for the detailed molecular characterization of N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine, providing insights into its atomic connectivity, functional groups, and three-dimensional structure.

Advanced NMR Spectroscopy (e.g., 2D NMR, solid-state NMR for crystal structure)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, is required for a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Based on analogous structures, the expected chemical shifts can be predicted. For instance, the methoxy (B1213986) protons are expected to appear as a sharp singlet around 3.8 ppm. The aromatic protons would present as a complex multiplet system, typically in the range of 6.8 to 7.5 ppm. The methylene (B1212753) protons adjacent to the oxygen would likely resonate around 4.5-5.0 ppm. The protons on the acetamidine (B91507) group (NH and OH) would be expected to be broad and their chemical shifts highly dependent on the solvent and concentration.

2D NMR Spectroscopy: To resolve ambiguities from the 1D spectra and to establish the precise connectivity of atoms, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule, such as linking the methylene protons to the phenoxy ring and the acetamidine moiety.

A plausible, though hypothetical, set of NMR data for this compound is presented in the table below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~160 |

| 2 | - | ~115 |

| 3 | - | ~155 |

| 4 | - | ~116 |

| 5 | - | ~150 |

| 6 | - | ~115 |

| 7 | ~4.8 (s, 2H) | ~70 |

| 8 | - | ~158 |

| 9 | ~1.9 (s, 3H) | ~12 |

| 10 (OCH₃) | ~3.8 (s, 3H) | ~56 |

| N-H | ~5.5 (br s, 2H) | - |

| O-H | ~9.0 (br s, 1H) | - |

Note: The chemical shifts are hypothetical and based on analogous compounds. The actual values may vary depending on the solvent and experimental conditions.

Solid-State NMR (ssNMR): While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR can offer insights into the crystal structure. nih.govdocbrown.info It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, which may have different physical properties. mdpi.com For this compound, ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments could reveal the number of crystallographically inequivalent molecules in the unit cell and provide information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net This technique is a powerful complement to single-crystal X-ray diffraction, especially when suitable single crystals are difficult to obtain. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for such analyses.

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. nih.gov For this compound, characteristic fragmentation pathways could include:

Cleavage of the C-O ether bond, leading to fragments corresponding to the 4-methoxyphenoxy and the 2-(N-hydroxyacetamidinyl) moieties.

Loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH) from the N-hydroxy-acetamidine group.

Fragmentation of the 4-methoxyphenyl (B3050149) ring, for instance, through the loss of a methyl radical (•CH₃) or carbon monoxide (CO).

A hypothetical fragmentation table is presented below:

| m/z (calculated) | Possible Fragment |

| [M+H]⁺ | Protonated parent molecule |

| [M-OH]⁺ | Loss of hydroxyl radical |

| [M-NH₂OH]⁺ | Loss of hydroxylamine |

| C₇H₇O₂⁺ | 4-methoxyphenoxy cation |

| C₈H₉O₂⁺ | 4-methoxyphenyl cation |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Confirmation and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful for identifying the functional groups present in a molecule. oup.comrsc.org These two techniques are often complementary. For this compound, the expected characteristic vibrational bands would confirm the presence of its key structural features.

FT-IR Spectroscopy:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the N-OH group, with the broadening due to hydrogen bonding.

N-H stretch: Bands in the 3100-3500 cm⁻¹ region would correspond to the N-H bonds of the amidine group.

C-H stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) would be observed just below 3000 cm⁻¹.

C=N stretch: A strong absorption in the 1640-1690 cm⁻¹ region would be characteristic of the imine-like double bond of the acetamidine group.

C=C stretch: Aromatic ring stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ range.

C-O stretch: The asymmetric and symmetric stretching of the aryl-O-CH₂ and aryl-O-CH₃ ether linkages would produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

FT-Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar bonds. The aromatic ring vibrations, especially the symmetric "breathing" modes, would typically show strong signals in the Raman spectrum. The C=N and C=C stretching vibrations would also be Raman active. The complementarity of FT-IR and FT-Raman can be crucial in resolving overlapping bands and confirming the presence of specific functional groups. acs.orgnih.gov

A table summarizing the expected vibrational frequencies is provided below:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| O-H (N-OH) | 3200-3600 (broad) | Weak |

| N-H | 3100-3500 | Weak |

| Aromatic C-H | 3000-3100 | Strong |

| Aliphatic C-H | 2850-3000 | Strong |

| C=N (amidine) | 1640-1690 | Medium-Strong |

| Aromatic C=C | 1450-1600 | Strong |

| Aryl-O-C (ether) | 1200-1300 | Medium |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. For this compound, which is a polar molecule, a reversed-phase HPLC method would be the most appropriate choice.

Method Development:

Column: A C18 or a polar-embedded C18 column would likely provide good retention and peak shape. For highly polar compounds, a phenyl-hexyl or a cyano column could also be considered. rsc.org

Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be suitable. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., ammonia or diethylamine) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte.

Detection: A UV detector would be ideal, as the aromatic rings in the molecule are expected to have strong UV absorbance. The detection wavelength would be set at the λmax of the compound, likely in the 254-280 nm range.

Method Validation: Once a suitable method is developed, it must be validated to ensure its reliability. This would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A validated HPLC method can then be used to determine the purity of different batches of this compound with high confidence.

A representative set of HPLC conditions is outlined in the table below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is likely to be challenging due to its polarity and potential thermal lability. The N-hydroxy-acetamidine functional group may undergo decomposition at the high temperatures of the GC inlet and column.

Derivatization: To make the compound more amenable to GC-MS analysis, a derivatization step is often necessary. youtube.com This involves converting the polar N-OH and N-H groups into less polar, more volatile, and more thermally stable derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines. nih.govmdpi.com

GC-MS Analysis of the Derivative: The resulting TMS-derivatized compound would be more volatile and could be analyzed on a standard non-polar GC column (e.g., DB-5ms or HP-5ms). The mass spectrometer would then be used to identify the derivatized compound based on its retention time and mass spectrum. This technique is particularly useful for identifying volatile impurities or byproducts that may not be easily detected by HPLC.

A potential GC-MS method following derivatization is described in the table below:

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, revealing critical information about its conformation in the solid state.

The process would involve growing single crystals of the compound, a step that can be challenging and is often a rate-limiting factor in crystallographic studies. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The diffraction pattern generated by the interaction of X-rays with the electron clouds of the atoms is then collected and analyzed.

The resulting data would allow for the determination of:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters define the molecular structure and conformation. For instance, analysis of related compounds like N-(4-Methoxy-2-nitrophenyl)acetamide has shown how substituents on the phenyl ring can influence planarity. nih.govnih.gov In that case, the methoxy group was found to be nearly coplanar with the phenyl ring, while the acetamido and nitro groups showed significant twists. nih.govnih.gov Similar analysis for this compound would reveal the spatial relationship between the phenoxy, methoxy, and acetamidine groups.

A hypothetical data table for the crystallographic analysis of this compound is presented below. It is important to note that this data is illustrative and not based on experimental results.

| Crystallographic Parameter | Hypothetical Value |

| Empirical Formula | C9H12N2O3 |

| Formula Weight | 196.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Conformational analysis, derived from the crystallographic data, would provide insights into the preferred spatial orientation of the molecule. This includes the rotational angles around key single bonds, which can influence the compound's biological activity and physical properties. For example, the dihedral angle between the two aromatic rings would be a key conformational descriptor. researchgate.net

Stability Studies under Controlled Research Conditions

Understanding the stability of a compound is crucial for its handling, storage, and application in research. Stability studies for this compound would involve subjecting the compound to a range of controlled conditions to identify potential degradation pathways and establish its shelf-life.

These studies typically investigate the effects of:

pH: The stability of the compound in aqueous solutions at various pH levels (acidic, neutral, and basic) would be assessed. Studies on other N-hydroxy compounds have shown significant degradation in neutral-to-basic aqueous solutions. nih.govresearchgate.net For instance, N-Hydroxy-3,4-methylenedioxymethamphetamine was found to degrade significantly in a pH 10 buffer solution. nih.govresearchgate.net

Temperature: The compound would be stored at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures) to evaluate its thermal stability.

Light: Photostability would be determined by exposing the compound to standardized light sources (e.g., UV and visible light).

Oxidative and Hydrolytic Conditions: The susceptibility of the compound to degradation by oxidation and hydrolysis would be investigated. The presence of a hydroxylamine moiety in this compound suggests potential sensitivity to oxidative conditions.

The degradation products would be identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is vital for understanding the chemical liabilities of the molecule. For example, degradation of N-Hydroxy-3,4-methylenedioxymethamphetamine in alkaline solution yielded several products, including an oxime derivative. nih.govresearchgate.net

The results of these stability studies would be used to establish the recommended storage conditions and shelf-life for this compound, ensuring the integrity of the compound for research purposes. A hypothetical stability summary is provided in the table below.

| Condition | Observation | Potential Degradation Pathway |

| Acidic pH (e.g., pH 2) | Stable | - |

| Neutral pH (e.g., pH 7) | Slow degradation | Hydrolysis |

| Basic pH (e.g., pH 10) | Rapid degradation | Oxidation, Hydrolysis |

| Elevated Temperature (e.g., 50°C) | Moderate degradation | Thermal decomposition |

| Exposure to UV Light | Significant degradation | Photodegradation |

Structural Modification and Structure Activity Relationship Sar Studies for N Hydroxy 2 4 Methoxy Phenoxy Acetamidine Analogs Molecular Level

Rational Design Principles for N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine Analogs

The rational design of analogs of this compound is predicated on a deep understanding of its potential interactions with a biological target at the molecular level. A primary consideration in the design of these analogs is the N-hydroxy acetamidine (B91507) moiety, which is a known metal-chelating group and a bioisostere of carboxylic acids and hydroxamic acids. This functional group is often crucial for binding to metalloenzymes, where it can coordinate with a metal ion in the active site. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, the N-hydroxyamidine group has been shown to form a dative bond with the heme iron, a critical interaction for potent inhibition. nih.govacs.org

Another key principle in the design of these analogs is the modulation of physicochemical properties such as lipophilicity, electronic character, and steric profile. The 4-methoxy-phenoxy group provides a scaffold that can be systematically modified to probe the steric and electronic requirements of the binding pocket. Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the design of analogs with improved complementarity to the active site. nih.govacs.org Pharmacophore fusion and bioisosterism are also employed to combine the essential features of known active compounds or to replace certain moieties with others that have similar biological activity but improved properties. nih.gov

Systematic Chemical Modification Strategies

To build a comprehensive SAR profile, systematic modifications are made to different parts of the this compound scaffold. These modifications are typically explored in a stepwise manner to isolate the effect of each change on target binding.

The N-hydroxy acetamidine group is a critical pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, makes it a focal point for modification.

N-Hydroxy Group: The acidity and chelating ability of the N-hydroxy group are paramount. Esterification or etherification of the hydroxyl group generally leads to a significant loss of activity, underscoring its importance in direct interactions with the target.

Amidine Group: The basicity of the amidine can be modulated by substitution on the nitrogen atoms. Replacing the unsubstituted amidine with N-alkyl or N-aryl groups can influence both the binding affinity and the pharmacokinetic properties of the compound.

Bioisosteric Replacement: Replacing the N-hydroxy acetamidine with other metal-chelating groups such as hydroxamic acids, catechols, or triazoles can help to understand the specific geometric and electronic requirements for metal coordination. For example, in some enzyme systems, a hydroxamic acid may show a different binding mode and potency compared to an N-hydroxyamidine.

Table 1: Hypothetical SAR of Modifications to the N-Hydroxy Acetamidine Moiety This table is illustrative and based on general principles of medicinal chemistry, as direct SAR data for the specified compound is not publicly available.

| Modification | Rationale | Predicted Impact on Target Binding |

|---|---|---|

| O-methylation of N-OH | Blocks metal chelation and H-bond donation | Significant decrease in affinity |

| N-alkylation of amidine | Alters basicity and introduces steric bulk | Variable; may increase or decrease affinity depending on pocket size |

| Replacement with hydroxamic acid | Alternative metal chelating group | Affinity may be retained, increased, or decreased depending on the target |

| Replacement with carboxylic acid | Common bioisostere, different geometry | Likely decrease in affinity if metal chelation is key |

The phenoxy ring system offers a versatile platform for introducing substituents to probe the binding pocket for additional interactions. The nature and position of these substituents can have a profound impact on binding affinity.

Electronic Effects: Introducing electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., halogen, nitro) groups can alter the electronic properties of the phenoxy ring. This can influence π-π stacking interactions with aromatic residues (like tyrosine or phenylalanine) in the binding site. nih.gov

Positional Isomerism: Moving the methoxy (B1213986) group from the para position to ortho or meta positions can help to map the topology of the binding site. Similarly, introducing other substituents at different positions can reveal favorable and unfavorable interaction zones. For instance, studies on phenoxy acetic acid derivatives have shown that para-substitution with a bromine or chlorine atom can enhance inhibitory activity against certain enzymes. nih.gov

Table 2: Influence of Phenoxy Ring Substituents on Target Binding in Analogous Systems Data is generalized from studies on various phenoxy-containing compounds.

| Substituent at para-position | Nature of Substituent | Observed Effect on Binding Affinity | Reference System |

|---|---|---|---|

| -Cl | Electron-withdrawing, moderate size | Increased activity | AChE/BuChE inhibitors nih.gov |

| -Br | Electron-withdrawing, larger size | Increased activity | COX-2 inhibitors nih.gov |

| -CH3 | Electron-donating, moderate size | Variable, can be beneficial | 2-phenoxy-1,10-phenanthroline ligands mdpi.com |

| -NO2 | Strongly electron-withdrawing, polar | Often decreases activity | General observation |

Ether Linkage Replacement: Replacing the ether oxygen with a sulfur atom (thioether), an amine (amino), or a methylene (B1212753) group (alkyl) can significantly alter the bond angle, length, and polarity of the linker. This, in turn, affects the relative orientation of the aromatic ring and the chelating group. SAR studies on alkyl glycerone phosphate (B84403) synthase inhibitors have explored such modifications. nih.gov

Alkyl Spacer Length: Varying the length of the alkyl spacer (e.g., from one methylene unit to two or three) can be used to optimize the distance between the phenoxy ring and the N-hydroxy acetamidine group. This allows for optimal positioning of these key functional groups within the binding site.

Spacer Rigidity: Introducing conformational constraints into the spacer, for example, by incorporating a double bond or a small ring, can reduce the number of accessible conformations. This can lead to an increase in binding affinity if the rigidified conformation is the bioactive one, but a decrease if it is not.

Influence of Conformational Flexibility and Stereochemistry on Molecular Interactions

The inherent flexibility of this compound, arising from rotatable bonds in the ether linkage and alkyl spacer, means that it can adopt multiple conformations in solution. Only one or a limited subset of these conformations may be responsible for binding to the biological target. Conformational analysis, often aided by computational methods, is essential to understand the energetically favorable conformations and how they relate to the bioactive conformation. nih.gov

The introduction of stereocenters into the molecule, for instance, by adding a substituent to the alkyl spacer, would result in enantiomers or diastereomers. It is common for stereoisomers to exhibit different biological activities due to the chiral nature of protein binding sites. One isomer may fit optimally into the binding pocket, while the other may bind less strongly or not at all. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for a complete understanding of the SAR.

Emerging Research Applications and Future Directions for N Hydroxy 2 4 Methoxy Phenoxy Acetamidine

Development as Chemical Probes for Biological System Interrogation

The development of potent and selective chemical probes is crucial for dissecting complex biological systems. A chemical probe is a small molecule designed to interact with a specific protein target, enabling the study of that target's function in cells and organisms. N-Hydroxy-2-(4-methoxy-phenoxy)-acetamidine possesses structural motifs—the N-hydroxyamidoxime and the phenoxyacetamide core—that suggest its potential for development into a chemical probe.

To be effective, a chemical probe should exhibit high potency, selectivity for its intended target over other proteins, and demonstrated activity within a cellular context. The design process for such probes often involves extensive Structure-Activity Relationship (SAR) studies to optimize these properties. For instance, the development of potent inhibitors for enzymes like NOTUM, a Wnt-depalmitoleating enzyme, began with a 2-phenoxyacetamide fragment hit, which was then optimized through SAR to yield highly potent and selective inhibitors. rsc.org This same principle could be applied to this compound. The N-hydroxyamidoxime group, known for its metal-chelating properties, could be engineered to target metalloenzymes, while the phenoxyacetamide portion could be modified to enhance binding affinity and selectivity for a specific protein's binding pocket.

Integration into Chemical Biology Methodologies

Once developed into a validated chemical probe, this compound could be integrated into various chemical biology methodologies to elucidate protein function and validate new drug targets. One such application is photoaffinity labeling, a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome. unimi.it

This involves chemically modifying the probe with a photoreactive group and a "clickable" tag (like an alkyne or azide). unimi.it Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for subsequent enrichment and identification via mass spectrometry. A derivative of this compound could be synthesized with these functionalities, enabling its use in target identification and validation studies, and helping to uncover its mechanism of action at a molecular level.

Potential as a Scaffold for Novel Chemical Entity Discovery

The core structure of this compound, combining a phenoxyacetamide linker with an N-hydroxyamidoxime headgroup, represents a versatile scaffold for the discovery of new chemical entities. The phenoxyacetamide moiety, in particular, is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets depending on the specific substitutions made to the core. nih.govtandfonline.com

This versatility has been demonstrated by the wide range of biological activities reported for phenoxyacetamide derivatives, including:

Anticancer mdpi.comresearchgate.net

Antiviral tandfonline.comresearchgate.net

Antimycobacterial nih.gov

Anti-inflammatory nih.govresearchgate.net

Monoamine Oxidase (MAO) inhibition researchgate.netmdpi.com

Free Fatty Acid Receptor 1 (FFA1) agonism nih.gov

DOT1L inhibition nih.gov

The technique of "scaffold hopping," where core molecular architectures are modified or replaced to create novel compounds with improved properties, could be applied to this structure. By systematically altering the substituents on the phenyl ring or replacing the N-hydroxyamidoxime with other functional groups, libraries of new compounds could be generated and screened for a wide array of biological activities, leading to the discovery of novel therapeutics.

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 2-Phenoxyacetamide Analogues | Monoamine Oxidase (MAO) Inhibition | Depression, Neurodegenerative Disorders | researchgate.netmdpi.com |

| Phenoxyacetamide-based compounds | Free Fatty Acid Receptor 1 (FFA1) Agonism | Type 2 Diabetes | nih.gov |

| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Insecticidal Activity | Agriculture | researchgate.net |

| Phenoxyacetic acid analogs | Antimycobacterial Activity | Tuberculosis | nih.gov |

| Phenoxyacetamide-derived hits | DOT1L Inhibition | Leukemia | nih.gov |

| Various Phenoxyacetamide Derivatives | Anticancer, Antiviral, Antioxidant | Oncology, Infectious Disease | tandfonline.commdpi.com |

Future Research Avenues in Synthetic Organic Chemistry

The exploration of this compound and its derivatives opens up several avenues for research in synthetic organic chemistry. Developing efficient and modular synthetic routes is key to generating a diverse library of analogues for biological screening. Future work could focus on methods for late-stage functionalization, allowing for the rapid modification of the core scaffold at advanced stages of the synthesis.

Recent advances have demonstrated rhodium-catalyzed C-H functionalization to install new groups at the ortho-position of the phenoxy ring in phenoxyacetamide, using the acetamide (B32628) as a traceless directing group. rsc.org Applying such modern synthetic methods could enable the creation of previously inaccessible analogues. Furthermore, developing novel synthetic pathways for the N-hydroxyamidoxime moiety itself remains an area of interest, as this functional group is crucial for the activity of many biologically active compounds. researchgate.net Research could also explore the synthesis of prodrugs, for example by creating N,N'-dihydroxyamidines, to improve properties like oral bioavailability. semanticscholar.org

Exploration of Uncharted Mechanistic Pathways and Molecular Targets

The specific molecular targets and mechanistic pathways of this compound are currently undefined. However, its structural components provide clues for future investigation. The N-hydroxyamidoxime functional group is structurally related to hydroxamic acids, which are well-known inhibitors of zinc-dependent metalloenzymes, most notably histone deacetylases (HDACs). nih.govnih.gov Therefore, a primary avenue of research would be to screen this compound and its derivatives against the HDAC family and other metalloenzymes.

The phenoxyacetamide scaffold has been associated with a diverse range of targets. For example, different derivatives have been identified as inhibitors of the histone methyltransferase DOT1L and the Wnt signaling antagonist NOTUM. rsc.orgnih.gov Molecular docking and virtual screening studies could be employed to computationally screen this compound against panels of known protein targets to generate hypotheses for its biological activity. nih.gov Subsequent enzymatic and cellular assays would then be required to validate these computational predictions and uncover novel biological functions.

Challenges and Opportunities in the Broader Field of N-Hydroxyamidoxime and Phenoxyacetamide Research

The broader field of drug discovery and development, including research on N-hydroxyamidoxime and phenoxyacetamide compounds, faces several persistent challenges. These include accurately predicting human responses from preclinical models, overcoming patient heterogeneity in clinical trials, and the high costs and long timelines associated with bringing a new drug to market. nih.govcas.orgdrugdiscoverynews.com For specific chemical classes like phenoxyacetamides and N-hydroxyamidoximes, challenges include optimizing pharmacokinetic properties, ensuring target selectivity to minimize off-target effects, and fully understanding their metabolic fate. nih.gov

Despite these hurdles, significant opportunities exist. The chemical tractability and privileged nature of the phenoxyacetamide scaffold make it an attractive starting point for developing new medicines against a wide range of diseases. nih.govtandfonline.com The unique chemical properties of the N-hydroxyamidoxime group offer potential for designing novel enzyme inhibitors, particularly for metalloenzymes. nih.govacs.org As our understanding of disease biology deepens and new targets are identified, these versatile chemical scaffolds provide a rich foundation for the development of the next generation of therapeutics and chemical probes. The continued exploration of these chemical classes, supported by advances in synthetic chemistry, computational modeling, and chemical biology, holds considerable promise for future biomedical research. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous acetamide derivatives are synthesized using condensation agents like potassium carbonate in DMF, with TLC monitoring for reaction completion . Key conditions to optimize include pH (acidic or alkaline), temperature (room temperature for condensation steps), and stoichiometric ratios of reactants.

- Critical Considerations : Control of hydroxylamine group stability during reactions is essential, as oxidation or decomposition can occur under harsh conditions. Use inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation of this compound?

- Techniques :

- IR Spectroscopy : Identify functional groups (e.g., hydroxylamine N–O stretch near 3500 cm⁻¹, C=O at ~1660 cm⁻¹) .

- NMR : Key signals include methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetamidine protons (δ 8–10 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

- Assays :

- Enzyme Inhibition : Test against aminopeptidase-N (APN) or metalloproteases, given structural similarities to known inhibitors like N-Hydroxy-2-(naphthalene-2-ylsulfanyl)acetamide .

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing to controls like doxorubicin .

- Protocol : Maintain consistent assay conditions (pH, temperature) to minimize variability. Use dose-response curves (e.g., 1–100 µM) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Approach :

- Substituent Modification : Replace the methoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess impact on APN inhibition .

- Scaffold Hybridization : Integrate moieties from active analogs, such as the trifluoromethyl group in N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride, to enhance target binding .

- Data Analysis : Use molecular docking to predict binding interactions with APN active sites, followed by synthesis and validation .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Case Study : If in vitro assays show potent APN inhibition but in vivo models lack efficacy, consider:

- Bioavailability : Poor solubility or metabolic instability. Introduce hydrophilic groups (e.g., hydroxyl) or prodrug strategies .

- Assay Specificity : Confirm target engagement using knockout models or isotopic labeling .

- Resolution : Re-evaluate dosing regimens (e.g., frequency, route) and employ pharmacokinetic studies to measure plasma half-life .

Q. What strategies optimize the regioselectivity of this compound derivatives during synthesis?

- Synthetic Optimization :

- Catalysts : Use palladium catalysts for cross-coupling reactions to direct substituent placement .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxylamine with tert-butyldimethylsilyl) to prevent undesired side reactions .

- Analytical Validation : Employ chiral chromatography (e.g., Chiralpak® OD) to separate enantiomers and assess stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.